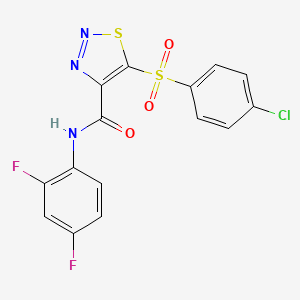![molecular formula C21H21N3O3 B2851200 8-([1,1'-Biphenyl]-4-carbonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 923173-23-3](/img/structure/B2851200.png)
8-([1,1'-Biphenyl]-4-carbonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-([1,1'-Biphenyl]-4-carbonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a useful research compound. Its molecular formula is C21H21N3O3 and its molecular weight is 363.417. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
The primary targets of this compound are the Receptor-interacting protein kinase 1 (RIPK1) and the delta opioid receptor . RIPK1 is a key component in the necroptosis signaling pathway, which is involved in various pathophysiological disorders . The delta opioid receptor is a potential target for neurological and psychiatric disorders .
Mode of Action
The compound acts as an inhibitor of RIPK1 . It binds to the active site of RIPK1, occupying a deep hydrophobic pocket and forming T-shaped π–π interactions with His136 . This inhibits the kinase’s activity, disrupting the necroptosis signaling pathway .
Biochemical Pathways
The compound affects the necroptosis signaling pathway by inhibiting RIPK1 . Necroptosis is a type of programmed cell death involved in various disorders, including inflammatory, neurodegenerative, infectious, and malignant diseases . By inhibiting RIPK1, the compound disrupts the necroptosis pathway, potentially alleviating these disorders .
Pharmacokinetics
The spirocyclic core of the compound has potential for expansion into both the substrate and 2-oxoglutarate (2OG) binding pockets of the PHDs , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
By inhibiting RIPK1, the compound disrupts the necroptosis signaling pathway . This could potentially alleviate various disorders associated with necroptosis, including inflammatory, neurodegenerative, infectious, and malignant diseases . As an agonist of the delta opioid receptor, the compound could potentially be used to treat neurological and psychiatric disorders .
生化分析
Biochemical Properties
8-([1,1’-Biphenyl]-4-carbonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione has been identified as a potent inhibitor of prolyl hydroxylase domain (PHD) enzymes . PHD enzymes play a crucial role in the regulation of hypoxia-inducible factors (HIFs), which are central to the physiological response to chronic limited oxygen availability in animals . The compound’s interaction with these enzymes could potentially mimic elements of the physiological hypoxic response .
Cellular Effects
The inhibition of PHD enzymes by 8-([1,1’-Biphenyl]-4-carbonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione can lead to the stabilization of HIFs, which in turn can upregulate the expression of various genes involved in cellular responses to hypoxia . These include genes encoding for erythropoietin (EPO), vascular endothelial growth factor (VEGF), and proteins involved in epigenetic regulation .
Molecular Mechanism
8-([1,1’-Biphenyl]-4-carbonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione binds to the active site of PHD enzymes, competing with the 2-oxoglutarate (2OG) co-substrate . This binding interaction inhibits the activity of PHD enzymes, preventing the prolyl hydroxylation of HIF-α subunits and thereby inhibiting their degradation via the ubiquitin-proteasome system .
属性
IUPAC Name |
3-methyl-8-(4-phenylbenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c1-23-19(26)21(22-20(23)27)11-13-24(14-12-21)18(25)17-9-7-16(8-10-17)15-5-3-2-4-6-15/h2-10H,11-14H2,1H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFMPXOIZXMGQEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2(CCN(CC2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(E)-2-Cyano-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]-N-(1,2-thiazol-3-yl)prop-2-enamide](/img/structure/B2851117.png)
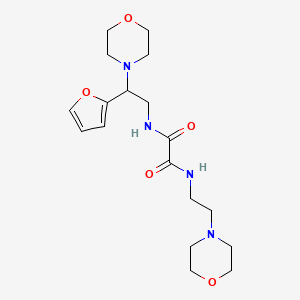
![N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-2-methylbenzamide](/img/structure/B2851121.png)
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-5-carboxylic acid](/img/structure/B2851123.png)
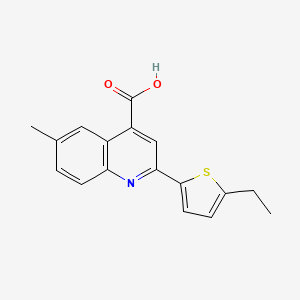
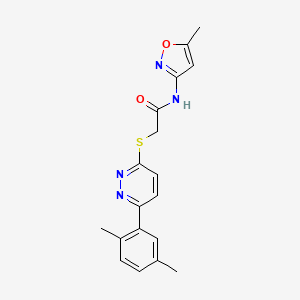
![1-[3-(tert-butylamino)-2-hydroxypropyl]-1H-indole-3-carbaldehyde](/img/structure/B2851130.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2851131.png)
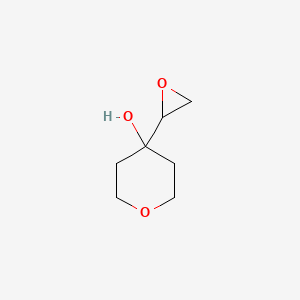
![2-[4-(3-chlorobenzoyl)piperazin-1-yl]-N-(1-cyano-1,2-dimethylpropyl)propanamide](/img/structure/B2851134.png)
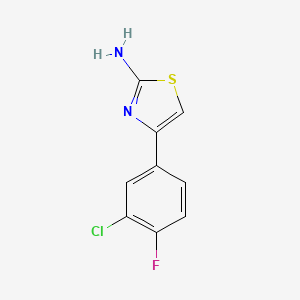
![2-(2-chlorophenyl)-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide](/img/structure/B2851137.png)
![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-2-cyclopentyl-1,3-oxazole-4-carboxamide;dihydrochloride](/img/structure/B2851138.png)
